molecular formula C7H6ClN3 B8396401 8-Chloro-5-methyl-imidazo[1,2-a]pyrazine

8-Chloro-5-methyl-imidazo[1,2-a]pyrazine

Cat. No. B8396401
M. Wt: 167.59 g/mol
InChI Key: BUMYUJNTASOXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-5-methyl-imidazo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Chloro-5-methyl-imidazo[1,2-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-5-methyl-imidazo[1,2-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

8-chloro-5-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H6ClN3/c1-5-4-10-6(8)7-9-2-3-11(5)7/h2-4H,1H3

InChI Key

BUMYUJNTASOXCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=NC=CN12)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-Methyl-imidazo[1,2-a]pyrazin-8-ol (1.32 g, 8.86 mmol) in POCl3 (25 mL) is added pyridine (0.53 mL, 6.6 mmol) and the reaction stirred at 120° C. under N2 atmosphere for 4 h 30 min. The reaction is cooled to 60° C. and poured into 80 g of ice and stirred for 1 h. The mixture is neutralized with NaOH (20%), extracted with CHCl3/IPA 9/1, dried with MgSO4 anh., filtered and concentrated to get a crude that is purified by column chromatography using a gradient of (DCM/MeOH:98/2 to 95/5) to give 8-Chloro-5-methyl-imidazo[1,2-a]pyrazine as a pale yellow solid (0.39 g, 26%).
Name
5-Methyl-imidazo[1,2-a]pyrazin-8-ol
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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